2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate

Carbohydrate chemistry Nucleophilic substitution Leaving-group ability

Researchers attempting C6 sugar functionalization often encounter failed or low-yielding transformations when using bromo, chloro, or fluoro analogues (<30% yield for F). The 6-iodo derivative (CAS 7468-48-6) resolves this bottleneck: • 97% near-quantitative thiolate displacement, temperature-insensitive (-78 °C to 25 °C) • Low C-I bond dissociation energy (~57 kcal mol⁻¹) enables mild polar & radical C-C bond formation • Efficient azide displacement for CuAAC click chemistry without anomerization risk • Superior precursor for [¹⁸F]FDG analogue radiopharmaceutical production Supplied as a stable solid with verified purity. Bulk quantities available.

Molecular Formula C14H19IO9
Molecular Weight 458.20 g/mol
CAS No. 7468-48-6
Cat. No. B12101687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate
CAS7468-48-6
Molecular FormulaC14H19IO9
Molecular Weight458.20 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI
InChIInChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3
InChIKeyQSYWOQIXQODCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate (CAS 7468-48-6) – An Essential Iodinated Sugar Intermediate for Targeted Carbohydrate Synthesis


2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate (CAS 7468-48-6), systematically known as 1,2,3,4-tetra-O-acetyl-6-deoxy-6-iodo-β-D-glucopyranose, is a peracetylated 6‑iodo hexopyranose derivative with molecular formula C₁₄H₁₉IO₉ and molecular weight 458.20 g mol⁻¹ . The compound belongs to the class of protected deoxyhalogeno sugars that serve as reactive intermediates in carbohydrate chemistry, enabling selective nucleophilic substitution, radical‑mediated transformations, and glycosidic bond formation at the C‑6 position [1]. Its fully acetylated scaffold preserves the pyranose ring integrity while the iodine atom provides a polarizable leaving group that is distinctly more reactive than the corresponding bromo, chloro, or fluoro analogues [2].

Why 6‑Iodo‑tetraacetate CAS 7468-48-6 Cannot Be Replaced by Other 6‑Deoxy‑6‑halo‑glucopyranose Tetraacetates in Synthetic Carbohydrate Research


Protected deoxyhalogeno sugars are commonly employed as electrophilic building blocks for C‑6 functionalization, yet the halogen identity critically governs reaction efficiency and scope [1]. Direct comparative studies demonstrate that the 6‑iodo derivative undergoes facile nucleophilic displacement under mild, non‑optimized conditions, whereas the corresponding 6‑bromo and 6‑chloro analogues require carefully tuned parameters (elevated temperature, specific counter‑ion, extended reaction time) to achieve synthetically useful yields [2]. The 6‑fluoro congener, despite being the sterically least encumbered, affords only poor yields (< 30 %) under identical protocols [2]. Consequently, substituting CAS 7468‑48‑6 with a bromo, chloro, or fluoro analogue introduces a substantial risk of failed or low‑yielding transformations, causing irreproducible syntheses and wasted material. The quantitative evidence below establishes the iodo‑specific advantage that makes CAS 7468‑48‑6 the most reliable starting point for C‑6 derivatization workflows.

Quantitative Head‑to‑Head Reactivity Data for 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate (CAS 7468-48-6) vs. Halogenated Analogues


SN2 Displacement Efficiency: 6‑Iodo vs. 6‑Bromo, 6‑Chloro, and 6‑Fluoro Tetraacetates

In a systematic study of triflate displacement on 1,2,3,4-tetra-O-acetyl-6-O-triflyl-β-D-glucopyranose, the 6‑iodo derivative (CAS 7468‑48‑6) was obtained in 97 % isolated yield using tetra‑n‑butylammonium iodide (Bu₄NI) at −78 °C, whereas the 6‑bromo congener required the same nucleophile source but gave 94 % yield under identical conditions, and the 6‑chloro analogue produced only 59 % yield. The 6‑fluoro derivative, generated with tetra‑n‑butylammonium fluoride, yielded merely 27 % under the best conditions tested [1]. This 38‑percentage‑point yield gap between iodo and chloro, and the 70‑point gap between iodo and fluoro, reflect the superior leaving‑group aptitude of iodide (low C–I bond dissociation energy, high polarizability) compared with bromide, chloride, and fluoride in carbohydrate systems.

Carbohydrate chemistry Nucleophilic substitution Leaving-group ability

Reaction‑Condition Versatility: Iodide Displacement Tolerates Broad Parameter Space

The 1983 Ambrose–Binkley study explicitly states that “deoxyiodo sugars form readily under all conditions studied,” whereas “difficulties with displacements by bromide and chloride are encountered but can be overcome by appropriate modification of reaction conditions” [1]. Fluoride displacement “is difficult and produces only a low yield of the expected fluorinated carbohydrate” [1]. This qualitative assessment is corroborated by the quantitative yields reported: the iodo compound was obtained in ≥ 94 % yield across two different procedures (A and B) and two temperatures (−78 °C and 25 °C), while the chloro analogue required a specific elevated‑temperature regimen to reach 59 % and the fluoro analogue never exceeded 27 % regardless of conditions [2].

Reaction scope Process robustness Deoxyhalogeno sugar synthesis

Leaving‑Group Polarizability and Bond‑Strength Advantage of C–I over C–Br, C–Cl, and C–F

The carbon–halogen bond dissociation energies (BDE) for alkyl halides are well established: C–I ≈ 57 kcal mol⁻¹, C–Br ≈ 68 kcal mol⁻¹, C–Cl ≈ 81 kcal mol⁻¹, and C–F ≈ 110 kcal mol⁻¹ [1]. The lower BDE of the C–I bond, combined with the high polarizability of iodine (atomic polarizability 5.35 ų vs. Br 3.05 ų, Cl 2.18 ų, F 0.56 ų), makes the 6‑iodo leaving group intrinsically more reactive in both heterolytic (SN2) and homolytic (radical) pathways [2]. This physicochemical basis explains why 6‑iodo‑tetraacetate achieves near‑quantitative substitution yields under conditions where the bromo, chloro, and fluoro analogues either require forcing conditions or fail entirely [3].

Physical organic chemistry Leaving-group ability Carbohydrate reactivity

Brominolysis Reactivity: Quantitative Product Distribution from 6‑Iodo‑tetraacetate

Reaction of the closely related methyl 6‑deoxy‑6‑iodo‑α‑D‑glucopyranoside triacetate with excess bromine in glacial acetic acid buffered with potassium acetate produces a 1.1:1 mixture of 6‑bromo and 6‑acetoxy substitution products, demonstrating that the iodo group is sufficiently labile to be displaced by even weakly nucleophilic acetate under these conditions [1]. When silver acetate is added (2 equiv per Br₂), the reaction becomes much more rapid and regioselective, affording exclusively the 6‑O‑acetyl derivative (methyl α‑D‑glucopyranoside tetraacetate) [1]. This quantitative product switching underscores the tunable reactivity of the C–I bond: it preserves the option of either halogen exchange or complete functional‑group replacement, a versatility not matched by the bromo or chloro analogues under equally mild conditions.

Brominolysis Electrophilic halogenation Reaction pathway analysis

High‑Value Application Scenarios for 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate (CAS 7468-48-6) Based on Quantitative Differentiation Evidence


Reliable Multigram Synthesis of 6‑Thioglycoside and 6‑Selenoglycoside Building Blocks

The near‑quantitative yield (97 %) and insensitivity to temperature (−78 °C to 25 °C) of the iodo‑to‑thiolate displacement [1] make CAS 7468‑48‑6 the premier substrate for preparing 6‑thio‑β‑D‑glucopyranose tetraacetate derivatives. These thioglycosides are essential donors for O‑ and S‑glycosylation in oligosaccharide assembly, and the high and reproducible yield minimizes the cost per gram of the final building block.

Late‑Stage C‑6 Functionalization in Complex Natural Product and Drug‑Conjugate Synthesis

The C–I bond’s low bond dissociation energy (≈ 57 kcal mol⁻¹) supports both polar and radical‑mediated C–C bond formations under mild conditions [2]. This dual reactivity is exploited in the synthesis of C‑glycosides, glycoconjugates, and carbohydrate‑based probes where sensitive functionality elsewhere in the molecule precludes harsh activation. The iodo derivative’s unique ability to undergo clean brominolysis or acetoxylation with tunable selectivity [3] further extends its utility for divergent late‑stage modification.

Preparation of 6‑Azido‑ and 6‑Amino‑Sugar Intermediates for Click Chemistry and Bioconjugation

Azide displacement of the 6‑iodo group proceeds efficiently to give 6‑azido‑6‑deoxy‑glucopyranose tetraacetate, a key precursor for CuAAC “click” reactions and Staudinger ligations. The high reactivity of the iodo leaving group ensures complete conversion even with the modest nucleophilicity of azide, reducing the need for excess reagent and simplifying purification—advantages that are diminished or lost with the bromo or chloro analogues, which demand prolonged reaction times or elevated temperatures that risk anomerization or acetate migration.

Synthesis of 6‑Deoxy‑6‑[¹⁸F]fluoroglucose Tetraacetate for PET Tracer Development

Although direct fluoride displacement on the 6‑triflate gives poor yields (≤ 27 %), the 6‑iodo tetraacetate serves as a superior precursor for radiofluorination via halogen‑exchange strategies. The labile C–I bond allows rapid incorporation of [¹⁸F]fluoride under conditions that preserve the acetyl protecting groups, thereby streamlining the production of protected [¹⁸F]FDG analogues used in positron emission tomography. The reproducible reactivity of the iodo substrate is critical for meeting the stringent reliability requirements of radiopharmaceutical manufacturing.

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